![molecular formula C34H58O28 B12636289 5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636289.png)
5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol” is a highly complex carbohydrate. It consists of multiple sugar units linked together, forming a polysaccharide. Such compounds are often found in nature and play crucial roles in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex carbohydrates typically involves multiple steps of glycosylation reactions. Each glycosylation step adds a sugar unit to the growing polysaccharide chain. Protecting groups are often used to ensure that the glycosylation occurs at the desired position. The reaction conditions usually involve the use of catalysts like Lewis acids or bases to facilitate the glycosylation.
Industrial Production Methods
Industrial production of complex carbohydrates often involves enzymatic synthesis. Enzymes like glycosyltransferases are used to catalyze the addition of sugar units to the polysaccharide chain. This method is more efficient and environmentally friendly compared to chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Complex carbohydrates can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents like acetic anhydride for acetylation.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation of the hydroxyl groups can lead to the formation of aldonic acids, while reduction can yield sugar alcohols.
Wissenschaftliche Forschungsanwendungen
Complex carbohydrates have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Play crucial roles in cell-cell communication and signaling.
Medicine: Used in drug delivery systems and as therapeutic agents.
Industry: Used in the production of biofuels and biodegradable materials.
Wirkmechanismus
The mechanism of action of complex carbohydrates often involves their interaction with specific receptors or enzymes. For example, they can bind to lectins on the cell surface, mediating cell-cell interactions. They can also be substrates for enzymes like glycosidases, which break down the polysaccharide into simpler sugars.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cellulose: A polysaccharide consisting of glucose units linked by β-1,4-glycosidic bonds.
Starch: A polysaccharide consisting of glucose units linked by α-1,4 and α-1,6-glycosidic bonds.
Chitin: A polysaccharide consisting of N-acetylglucosamine units linked by β-1,4-glycosidic bonds.
Uniqueness
The uniqueness of the compound lies in its specific structure and the types of sugar units it contains. This structure determines its specific biological functions and applications.
Eigenschaften
Molekularformel |
C34H58O28 |
|---|---|
Molekulargewicht |
914.8 g/mol |
IUPAC-Name |
5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C34H58O28/c1-7-26(17(42)20(45)29(51)54-7)60-31-22(47)14(39)11(5-53-31)58-30-21(46)15(40)12(6-52-30)59-32-24(49)18(43)27(9(3-36)56-32)62-34-25(50)19(44)28(10(4-37)57-34)61-33-23(48)16(41)13(38)8(2-35)55-33/h7-51H,2-6H2,1H3 |
InChI-Schlüssel |
HYAMXFWDYDSMAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(CO2)OC3C(C(C(CO3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


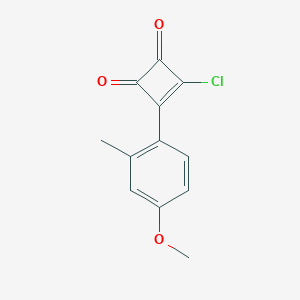
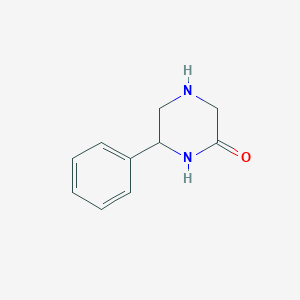
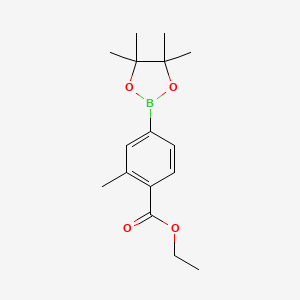
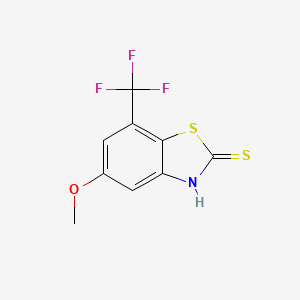
![N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide](/img/structure/B12636244.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12636246.png)

![8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,,8aR)-](/img/structure/B12636261.png)
![({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12636262.png)
![1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12636274.png)
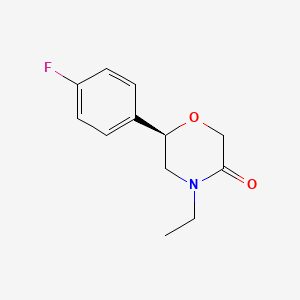
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-D-isoleucinate](/img/structure/B12636293.png)
![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)

